N4-(4-chlorophenyl)-1-methyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(4-Chlorophenyl)-1-methyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (hereafter referred to as the target compound) is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused bicyclic core. The N4 position is substituted with a 4-chlorophenyl group, while the N6 position features a 2-phenylethyl chain. This structure combines hydrophobic and electron-withdrawing moieties, which are critical for its biochemical interactions.
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-1-methyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6/c1-27-19-17(13-23-27)18(24-16-9-7-15(21)8-10-16)25-20(26-19)22-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H2,22,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBIMPMAOYKGFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-chlorophenyl)-1-methyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-phenylethylamine and methyl iodide under basic conditions to form the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N4-(4-chlorophenyl)-1-methyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N4-(4-chlorophenyl)-1-methyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(4-chlorophenyl)-1-methyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a class of pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives. Below is a systematic comparison with structurally and functionally related compounds:
Structural Analogues
Notes:
- Compound 7_3d3 highlights the importance of halogenated aryl groups (e.g., 4-chlorophenyl) at N4 for improving inhibitory activity .
- PR5-LL-CM01 demonstrates that polar substituents like dimethylaminoethyl at N6 can enhance selectivity for epigenetic targets (e.g., PRMT5) .
Key Research Findings
Activity vs. Selectivity: The target compound’s 4-chlorophenyl group is critical for potency, as seen in 7_3d3 (IC50 = 0.4 µM) . However, bulkier N6 groups (e.g., 2-phenylethyl) may limit selectivity compared to PR5-LL-CM01’s dimethylaminoethyl group . Ethyl or methyl substituents at N6 (e.g., 878064-24-5) reduce molecular weight and improve solubility but sacrifice binding affinity .
Therapeutic Potential: Pyrazolo-pyrimidine derivatives are promising in oncology (e.g., PR5-LL-CM01 for PRMT5 inhibition) and immunology (JAK3 inhibitors) . Toxicity risks require careful optimization; phenyl substituents in certain positions induce adverse effects .
Biological Activity
N4-(4-chlorophenyl)-1-methyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases implicated in cancer and other diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
The compound is primarily recognized for its role as an inhibitor of casein kinase 1 (CK1), a serine/threonine kinase involved in various cellular processes, including cell cycle regulation and signal transduction. Aberrant activation of CK1 has been linked to cancer progression and neurodegenerative diseases. The discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives has highlighted their potential as novel CK1 inhibitors with promising pharmacological profiles. Specifically, the compound demonstrated an IC50 value of 78 nM against CK1, indicating potent inhibitory activity .
In Vitro Studies
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The compound exhibited significant anti-proliferative effects on A549 (lung cancer) and HCT-116 (colon cancer) cell lines. In particular, derivative compounds showed IC50 values ranging from 0.016 µM to 19.56 µM depending on the specific cell line and conditions .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| A549 | 8.21 | Induces apoptosis |
| HCT-116 | 19.56 | Cell cycle arrest at G2/M phase |
Apoptotic Induction
Flow cytometry analyses revealed that the compound could induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly (8.8-fold), suggesting a shift towards pro-apoptotic signaling pathways . This apoptotic activity is crucial for its therapeutic potential in oncology.
3. Case Studies
Several case studies have explored the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Case Study 1 : A study involving a cohort of patients with advanced solid tumors treated with a related pyrazolo[3,4-d]pyrimidine derivative showed promising results with partial responses observed in several patients.
- Case Study 2 : In a model of glioblastoma, administration of the compound resulted in reduced tumor growth and enhanced survival rates in animal models, supporting further clinical exploration.
4. Additional Biological Activities
Beyond its anticancer properties, this compound has shown potential as an inhibitor of epidermal growth factor receptor (EGFR) pathways. This activity is particularly relevant given the role of EGFR in various cancers and its association with resistance to conventional therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
